N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves a series of organic reactions. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring, followed by further functionalization to introduce the furan-2-carboxamide moiety . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the exertion of its biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can be compared with other benzoxazole derivatives, such as:
Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.
Flunoxaprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.
Tafamidis: A medication used to treat transthyretin amyloidosis.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other benzoxazole derivatives .
Properties
Molecular Formula |
C18H11ClN2O3 |
---|---|
Molecular Weight |
338.7 g/mol |
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11ClN2O3/c19-12-5-8-15-14(10-12)21-18(24-15)11-3-6-13(7-4-11)20-17(22)16-2-1-9-23-16/h1-10H,(H,20,22) |
InChI Key |
NDJYPZXMBINAGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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